3-Bromo-2,4-difluorobenzaldehyde CAS number and properties
3-Bromo-2,4-difluorobenzaldehyde CAS number and properties
An In-depth Technical Guide to 3-Bromo-2,4-difluorobenzaldehyde: Synthesis, Properties, and Applications
Abstract
3-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electrophilic aldehyde group and three distinct halogen atoms on the benzene ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed examination of a representative synthetic protocol, and its applications, particularly in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical reagent is the foundation of any successful synthetic endeavor. 3-Bromo-2,4-difluorobenzaldehyde is registered under CAS Number 1326714-93-5.[1][2] Its structure is characterized by a benzaldehyde core with a bromine atom at position 3, and fluorine atoms at positions 2 and 4. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.
The key physicochemical properties are summarized in the table below for quick reference. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1326714-93-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [3] |
| Appearance | Colourless Oil to Semi-Solid; Colorless to light yellow Liquid | [1] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 230.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.758 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Slightly Soluble in Acetonitrile | [1] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |
Synthesis Protocol: Directed Ortho-Metalation Approach
The synthesis of polysubstituted aromatic compounds often requires carefully planned strategies to achieve the desired regioselectivity. While multiple synthetic routes to 3-Bromo-2,4-difluorobenzaldehyde may exist, a common and effective method for introducing a formyl group onto a substituted aromatic ring is through directed ortho-metalation followed by quenching with an electrophilic formylating agent.
The following protocol is based on a well-established method for the formylation of a related isomer, 1-bromo-2,4-difluorobenzene, which serves as a logical and illustrative pathway.[4] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Experimental Protocol
Objective: To synthesize 3-Bromo-2,6-difluorobenzaldehyde (a related isomer) via directed ortho-metalation of 1-bromo-2,4-difluorobenzene. This illustrates the powerful technique likely adaptable for the target molecule.
Step 1: Reaction Setup
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-bromo-2,4-difluorobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
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Rationale: Anhydrous and inert conditions are critical. Organolithium reagents, such as the Lithium Diisopropylamide (LDA) used in the next step, are extremely reactive towards water and oxygen. Flame-drying the glassware removes adsorbed moisture.
Step 2: Deprotonation (Directed ortho-Metalation)
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add Lithium Diisopropylamide (LDA) (2M solution in THF, 1.0 equivalent) dropwise, ensuring the internal temperature does not rise significantly.
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Stir the mixture at -78 °C for 1 hour.
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Rationale: LDA is a strong, non-nucleophilic base. At low temperatures, it selectively removes the most acidic proton on the aromatic ring. The fluorine atom at position 2 is a powerful ortho-directing group, making the proton at position 3 the most acidic and directing the lithiation to that site. The bromine at position 1 further acidifies this proton. Maintaining a temperature of -78 °C is crucial to prevent side reactions and decomposition of the organolithium intermediate.
Step 3: Formylation (Electrophilic Quench)
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While maintaining the temperature at -78 °C, slowly add N,N-dimethylformamide (DMF) (1.1 equivalents).
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Continue stirring at -78 °C for 30 minutes.
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Rationale: DMF serves as the electrophilic source of the aldehyde group. The lithiated aromatic intermediate acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of DMF. A stable tetrahedral intermediate is formed.
Step 4: Workup and Quenching
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Quench the reaction by slowly adding water or a mild acid like acetic acid.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers sequentially with 1M hydrochloric acid, aqueous sodium bicarbonate, and brine.
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Rationale: The initial quench protonates the alkoxide intermediate formed in the previous step, which then collapses to form the aldehyde. The subsequent acid and base washes are essential to remove any unreacted reagents, byproducts, and DMF, ensuring a clean crude product.
Step 5: Purification
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel.[4]
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Rationale: Drying removes residual water from the organic phase. Flash chromatography is a standard technique to separate the desired product from impurities based on polarity, yielding the pure benzaldehyde derivative.
Synthesis Workflow Diagram
Reactivity and Applications in Drug Discovery
3-Bromo-2,4-difluorobenzaldehyde is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations. Halogenated aromatic compounds are widely used as key intermediates in the manufacturing of pharmaceuticals and agrochemicals.[5]
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Aldehyde Group Reactivity: The aldehyde is a gateway to numerous functionalities. It can undergo:
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Oxidation to form the corresponding carboxylic acid.
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Reduction to form a benzyl alcohol.
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Reductive amination to synthesize substituted benzylamines.
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Wittig reactions or Horner-Wadsworth-Emmons reactions to form alkenes.
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Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[6]
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Aromatic Ring Reactivity (Halogen Dance): The bromo and fluoro substituents can participate in various cross-coupling reactions, which are fundamental to modern drug discovery for building molecular complexity.
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Suzuki, Stille, and Sonogashira couplings at the bromine position allow for the formation of new carbon-carbon bonds.
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Buchwald-Hartwig amination can be used to introduce nitrogen-based functional groups.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing aldehyde group, can be displaced by strong nucleophiles.
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This multi-faceted reactivity makes the compound a valuable starting material for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
Role as a Versatile Synthetic Intermediate
Sources
- 1. 3-Bromo-2,4-difluorobenzaldehyde CAS#: 1326714-93-5 [m.chemicalbook.com]
- 2. eMolecules 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | MFCD22543686 | Fisher Scientific [fishersci.com]
- 3. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9 [sigmaaldrich.com]
